4-(2-苯乙基)二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

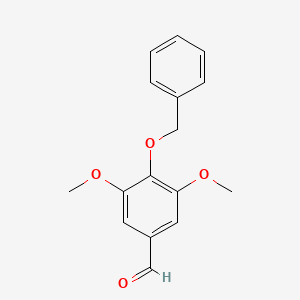

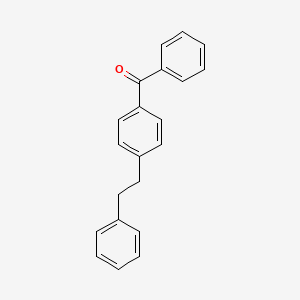

4-(2-Phenylethyl)benzophenone is a chemical compound that is related to the family of benzophenones. It is characterized by a benzophenone core structure with a phenylethyl substituent. Benzophenones are known for their utility in various chemical applications, including material science and organic synthesis. They often serve as photoinitiators, UV stabilizers, and intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of benzophenone derivatives can be achieved through various methods. For instance, rigid-rod poly(4'-phenyl-2,5-benzophenone) telechelics were synthesized using Ni(0) catalytic coupling, which is a method that could potentially be adapted for the synthesis of 4-(2-Phenylethyl)benzophenone . The synthesis of related compounds, such as (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, involves oxidation reactions, indicating that functionalized benzophenones can be obtained through oxidative routes . Additionally, the Wittig-Horner reaction has been employed to synthesize 1-Bromo-4-(2,2-diphenylvinyl)benzene, demonstrating the versatility of phosphorus ylide chemistry in the modification of the benzophenone core .

Molecular Structure Analysis

Benzophenone derivatives often exhibit planar molecular structures, as seen in the case of benzo[1,2-b:4,5-b']dichalcogenophenes, which are structurally characterized by single-crystal X-ray analysis . The conformational stability of these molecules is crucial for their physical properties and reactivity. For example, 4-hydroxy-2,5-dimethylphenyl-benzophenone has been studied for its conformational stability, revealing multiple barrier heights due to dihedral and hydroxyl rotations . These findings suggest that the molecular structure of 4-(2-Phenylethyl)benzophenone would also be important in determining its chemical behavior.

Chemical Reactions Analysis

Benzophenone and its derivatives participate in a variety of chemical reactions. Photochemical reactions, such as the reaction of enamino ketones with benzophenone, can lead to products like N-(2,2-dipenyl-2-hydroxyethyl)-4-amino-3-penten-2-one or oxetane derivatives . Solid-state photocycloaddition reactions have also been observed, resulting in high site- and regioselectivity . These studies indicate that 4-(2-Phenylethyl)benzophenone could potentially undergo similar photochemical and cycloaddition reactions, expanding its utility in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. For example, the planarity and packing of molecules affect their physicochemical properties, as evidenced by cyclic voltammetry (CV) and UV-vis spectra studies . The fluorescence properties of benzophenone derivatives, such as 1-Bromo-4-(2,2-diphenylvinyl)benzene, have been investigated, showing significant differences in fluorescence intensity between the solution and solid states, which is indicative of aggregation-induced emission (AIE) characteristics . These properties are essential for applications in material science and could be relevant for the study of 4-(2-Phenylethyl)benzophenone.

科学研究应用

苯甲酮检测传感器开发

苯甲酮是一种食品包装上UV固化油墨中的光引发剂,可以迁移到食品中。一项研究开发了一种用于检测食品包装中苯甲酮的安培传感器,该传感器使用分子印迹聚合物(MIP)技术。该传感器显示出很高的识别能力,并成功应用于实际样品,证明了其监测食品包装中苯甲酮迁移的潜力(Li等人,2012)。

水处理吸附树脂

一项专注于去除水中苯甲酮-4的研究开发了新型的叔胺官能化交联聚合物树脂。这些树脂对苯甲酮-4表现出很高的吸附能力,优于几种市售吸附剂。这项研究突出了环境友好的水净化方法和有效去除有害物质的方法(Zhou等人,2018)。

生物化学中的光化学

苯甲酮及其衍生物在生物有机化学和材料科学中具有重要的应用。一项研究综述了苯甲酮光致发光体的光化学性质,这些光致发光体用于各种领域的定向共价连接过程,包括蛋白质组分析、生物偶联和表面接枝。这篇综述强调了苯甲酮衍生物在科学研究中的广泛应用(Dormán等人,2016)。

合成和构象分析

对R-(+)-2-(α-苯乙基)二苯甲酮的合成和构象的研究提供了对手性二苯甲酮模型的分子结构和性质的见解。这项研究有助于更好地理解苯甲酮衍生物的构象行为,这对于它们在各种化学过程中的应用非常重要(AkoMasayuki和TakenakaShunsuke,1979)。

在磁性材料中的应用

一项研究探索了苯甲酮衍生物在开发具有磁性的层状杂化材料中的应用。这些材料表现出单链磁体行为,证明了苯甲酮基化合物在材料科学和磁性应用领域的潜力(Hu等人,2009)。

安全和危害

属性

IUPAC Name |

phenyl-[4-(2-phenylethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O/c22-21(19-9-5-2-6-10-19)20-15-13-18(14-16-20)12-11-17-7-3-1-4-8-17/h1-10,13-16H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIICNRVGIWCOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238373 |

Source

|

| Record name | Benzophenone, 4-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Phenylethyl)benzophenone | |

CAS RN |

91036-10-1 |

Source

|

| Record name | Benzophenone, 4-phenethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091036101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 4-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。